molecular formula C14H16N2O2 B14015951 2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] CAS No. 6309-99-5

2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]

Cat. No.: B14015951
CAS No.: 6309-99-5
M. Wt: 244.29 g/mol
InChI Key: GYPNHVUMLCCZNH-UHFFFAOYSA-N
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Description

2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is a chemical compound characterized by the presence of aziridine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] typically involves the reaction of aziridine with benzene derivatives under controlled conditions. One common method involves the reaction of ethylenimine or propylenimine with benzonitrile N-oxides . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the aziridine groups, leading to the formation of different derivatives.

    Substitution: The aziridine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridine alcohols .

Scientific Research Applications

2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] involves its interaction with molecular targets such as DNA and proteins. The aziridine groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Aziridin-1-yl)phenyl)ethanone
  • 1-(4-(Azetidin-1-yl)phenyl)ethanone
  • 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone

Uniqueness

2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its dual aziridine groups provide distinct reactivity compared to similar compounds, making it valuable for specialized research and industrial applications .

Properties

CAS No.

6309-99-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-[4-[2-(aziridin-1-yl)-2-oxoethyl]phenyl]ethanone

InChI

InChI=1S/C14H16N2O2/c17-13(15-5-6-15)9-11-1-2-12(4-3-11)10-14(18)16-7-8-16/h1-4H,5-10H2

InChI Key

GYPNHVUMLCCZNH-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)CC2=CC=C(C=C2)CC(=O)N3CC3

Origin of Product

United States

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